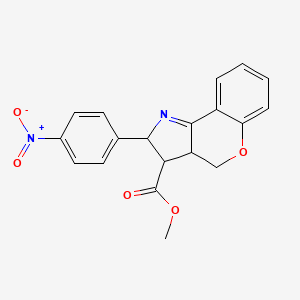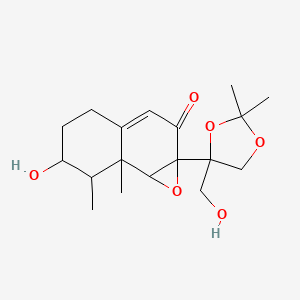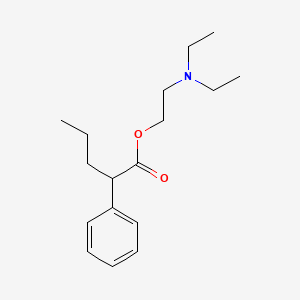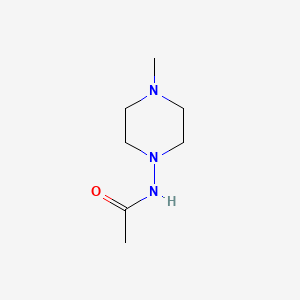
Thymidine, 3'-azido-P,3'-dideoxy-P-methylthymidylyl-(5'.5')-3'-azido-3'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, selective reactions to introduce desired modifications, and deprotection steps. For Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy-, the synthesis might involve:
Protection of hydroxyl groups: on the thymidine molecule.
Introduction of azido groups: at the 3’ position through nucleophilic substitution reactions.
Formation of the P-methylthymidylyl linkage: through phosphoramidite chemistry.
Deprotection: to yield the final compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure purity and consistency. The process may include:
Batch synthesis: in reactors.
Purification: using chromatography techniques.
Quality control: through analytical methods like HPLC and NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, nucleoside analogs are used as building blocks for the synthesis of oligonucleotides and as probes for studying nucleic acid interactions.
Biology
In biology, these compounds are used to study DNA replication and repair mechanisms. They can also serve as tools for labeling and tracking nucleic acids in cells.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of therapeutic drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- involves its incorporation into nucleic acids. The azido groups can cause chain termination during DNA or RNA synthesis, inhibiting the replication of viruses or cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy.
Didanosine (ddI): Used in the treatment of HIV.
Uniqueness
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Propriétés
Numéro CAS |
131293-25-9 |
|---|---|
Formule moléculaire |
C21H27N10O9P |
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
1-[(2S,4R,5R)-4-azido-5-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N10O9P/c1-10-6-30(20(34)24-18(10)32)16-4-12(26-28-22)14(39-16)8-37-41(3,36)38-9-15-13(27-29-23)5-17(40-15)31-7-11(2)19(33)25-21(31)35/h6-7,12-17H,4-5,8-9H2,1-3H3,(H,24,32,34)(H,25,33,35)/t12-,13+,14+,15-,16+,17-,41? |
Clé InChI |
SGSGYWXHZVOHIO-VQBKXICFSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B12796419.png)








![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)


